![molecular formula C22H27FN4O3 B045467 Sunitinib N-óxido CAS No. 356068-99-0](/img/structure/B45467.png)
Sunitinib N-óxido
Descripción general
Descripción
Sunitinib N-oxide is a metabolite of sunitinib, a multi-targeted tyrosine kinase inhibitor used primarily in cancer treatment. Sunitinib N-oxide is formed through the oxidation of sunitinib and has been studied for its pharmacological and toxicological properties .
Aplicaciones Científicas De Investigación
Pharmacological Properties and Mechanism of Action
Sunitinib, through its active metabolite SNO, exhibits potent inhibition of several receptor tyrosine kinases (RTKs), including:
- Vascular Endothelial Growth Factor Receptors (VEGFRs)
- Platelet-Derived Growth Factor Receptors (PDGFRs)
- Stem Cell Factor Receptor (c-KIT)
- FMS-like Tyrosine Kinase 3 (FLT3)
These interactions are crucial for its antitumor and antiangiogenic activities, making it effective in inhibiting tumor growth and metastasis .
Analytical Methods for Quantification
Recent advancements have focused on developing reliable methods for quantifying Sunitinib N-oxide in biological samples. Notable techniques include:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
- High-Performance Liquid Chromatography (HPLC)
These methods enable precise measurement of SNO levels in human serum and other biological fluids, essential for pharmacokinetic studies and therapeutic monitoring .
Cancer Treatment
Sunitinib N-oxide plays a role in the pharmacological effects of sunitinib, contributing to its efficacy in treating advanced renal cell carcinoma and gastrointestinal stromal tumors. Clinical trials have demonstrated that patients receiving sunitinib exhibit improved progression-free survival compared to traditional therapies .
Biomarker Potential
Emerging research suggests that the levels of Sunitinib N-oxide may serve as a biomarker for treatment efficacy. For instance, hypertension induced by sunitinib treatment has been correlated with improved clinical outcomes, indicating that monitoring SNO levels could provide insights into therapeutic responses .
Quantitative Analysis in Clinical Settings
A study developed a quantitative method for measuring Sunitinib N-oxide using supported liquid extraction techniques combined with LC-MS/MS. This method demonstrated high sensitivity and specificity, allowing for effective monitoring of SNO levels in patients undergoing sunitinib therapy .
Photodegradation Studies
Research has explored the photodegradation of sunitinib into Sunitinib N-oxide under various environmental conditions. Understanding this process is crucial for ensuring drug stability and efficacy during storage and administration .
Summary of Findings
The applications of Sunitinib N-oxide extend beyond its role as a metabolite of sunitinib; it is integral to understanding the drug's pharmacodynamics, therapeutic monitoring, and potential as a biomarker for treatment efficacy. The following table summarizes key findings related to SNO's applications:
Application Area | Description |
---|---|
Pharmacological Properties | Inhibits multiple RTKs critical for tumor growth and angiogenesis |
Analytical Techniques | LC-MS/MS and HPLC methods developed for quantifying SNO in biological samples |
Clinical Relevance | Associated with improved outcomes in cancer therapy; potential biomarker for treatment efficacy |
Stability Studies | Investigated photodegradation pathways affecting drug formulation and delivery |
Mecanismo De Acción
Target of Action
Sunitinib is a small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor . It targets multiple RTKs, including all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of gastrointestinal stromal tumors (GISTs). In addition, sunitinib inhibits other RTKs including RET, CSF-1R, and flt3 .
Mode of Action
Sunitinib inhibits cellular signaling by targeting multiple RTKs . These RTKs are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer . By inhibiting these RTKs, sunitinib disrupts the signaling pathways that promote tumor growth and metastasis.
Biochemical Pathways
Sunitinib is metabolized in vitro by liver microsomes from various species. The main metabolic pathways are N-de-ethylation and hydroxylation of indolylidene/dimethylpyrrole . N-deethylation of sunitinib forms the active metabolite SU12662 . Another metabolite, SU12487, is an N-oxide metabolite of sunitinib .
Pharmacokinetics
Sunitinib is moderately metabolized in all species evaluated. The N-desethyl metabolite, SU12662, was the primary metabolite identified in the majority of species with minor quantities of the N-oxide metabolite, SU12487 . After oral administration, plasma concentration of sunitinib and total radioactivity peaked from 3 to 8 hours. Plasma terminal elimination half-lives of sunitinib were 8 hours in rats, 17 hours in monkeys, and 51 hours in humans . The majority of radioactivity was excreted to the feces with a smaller fraction of radioactivity excreted to urine in all three species .
Result of Action
Sunitinib has been found to prevent low-potassium-induced neuronal apoptosis in cerebellar granule neurons (CGNs) and MPP±induced neuronal death in SH-SY5Y cells . It has also been found to protect JIMT-1 breast cancer cells against natural killer cell-mediated cytotoxicity .
Action Environment
The action of sunitinib can be influenced by environmental factors. For instance, the metabolism of sunitinib can vary depending on the species and the specific conditions of the liver microsomes . Furthermore, the efficacy and stability of sunitinib can be affected by factors such as the presence of other drugs, the patient’s health status, and genetic factors .
Análisis Bioquímico
Biochemical Properties
Sunitinib N-oxide, like its parent compound Sunitinib, may interact with various enzymes and proteins. It is known that Sunitinib targets vascular endothelial factor receptor 1 and 2, PDGF-B receptor, RET and other tyrosine kinases . The nature of these interactions involves binding to the active sites of these enzymes, inhibiting their activity and thus altering biochemical reactions .
Cellular Effects
It is known that Sunitinib can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Sunitinib N-oxide, being a metabolite of Sunitinib, may have similar effects.
Molecular Mechanism
Sunitinib exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Sunitinib N-oxide, as a metabolite, may share similar mechanisms.
Temporal Effects in Laboratory Settings
Studies on Sunitinib have shown that it can lead to metabolic disorders and hepatotoxicity
Dosage Effects in Animal Models
Studies on Sunitinib have shown hepatotoxicity at high doses . Similar studies need to be conducted for Sunitinib N-oxide.
Metabolic Pathways
Sunitinib N-oxide is involved in the metabolic pathway of N-deethylation and oxidation of Sunitinib
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sunitinib N-oxide involves the oxidation of sunitinib. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent like methanol or dichloromethane and is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of sunitinib N-oxide can be scaled up by optimizing the reaction conditions, such as the concentration of the oxidizing agent, reaction time, and temperature. The process may also involve purification steps like crystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Sunitinib N-oxide primarily undergoes reduction and substitution reactions. It can be reduced back to sunitinib under specific conditions or can participate in substitution reactions where the N-oxide group is replaced by other functional groups .
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions
Major Products:
Reduction: Sunitinib
Substitution: Various substituted derivatives depending on the reagents used
Comparación Con Compuestos Similares
N-desethyl sunitinib: Another major metabolite of sunitinib formed through deethylation.
Sunitinib malate: The parent compound used in cancer treatment.
Uniqueness: Sunitinib N-oxide is unique due to its formation through oxidation and its distinct pharmacokinetic properties. Unlike N-desethyl sunitinib, which retains similar activity to sunitinib, sunitinib N-oxide has a significantly lower activity, making it less effective as a therapeutic agent .
By understanding the properties and applications of sunitinib N-oxide, researchers can better comprehend the metabolism and pharmacology of sunitinib, leading to improved therapeutic strategies and analytical methods.
Actividad Biológica
Sunitinib N-oxide, a metabolite of the multi-targeted receptor tyrosine kinase inhibitor sunitinib, has garnered attention for its biological activities, particularly in cancer therapy and neuroprotection. This article discusses the compound's biological activity, mechanisms of action, and clinical implications based on diverse research findings.
Overview of Sunitinib N-oxide
Sunitinib is primarily used in the treatment of advanced renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GISTs). Its efficacy is attributed to its ability to inhibit multiple receptor tyrosine kinases (RTKs), which play critical roles in tumor growth, progression, and angiogenesis. Sunitinib N-oxide is formed through metabolic processes and may exhibit distinct biological properties compared to its parent compound.
Inhibition of Nitric Oxide Synthase
Research indicates that sunitinib N-oxide may exert neuroprotective effects by inhibiting nitric oxide synthase (NOS), particularly neuronal NOS (nNOS). A study demonstrated that sunitinib effectively reduced low-potassium-induced neuronal apoptosis in cerebellar granule neurons (CGNs) and MPP+-induced neuronal death in SH-SY5Y cells. The compound was shown to decrease nitric oxide levels, NOS activity, and nNOS expression, suggesting a mechanism where sunitinib N-oxide mitigates neurotoxicity via NO modulation .
Vascular Effects and Hypertension
Sunitinib treatment is often associated with hypertension due to its inhibition of vascular endothelial growth factor (VEGF) signaling, leading to decreased production of nitric oxide in vascular endothelial cells. This hypertensive response has been correlated with improved clinical outcomes in patients with solid tumors . The relationship between sunitinib-induced hypertension and its therapeutic efficacy highlights the potential role of sunitinib N-oxide in modulating vascular responses during treatment.
Efficacy in Cancer Treatment
Sunitinib N-oxide's role as an active metabolite has been investigated in various clinical settings. A review highlighted that first-line therapy with sunitinib resulted in a median progression-free survival (PFS) of 6.0 months and overall survival (OS) of 24.7 months in patients with metastatic RCC . The response rates varied, with a complete response observed in 1.8% of patients and partial responses in 30.9%. These findings underscore the importance of understanding the pharmacokinetics and biological activity of sunitinib N-oxide for optimizing therapeutic strategies.
Case Studies
Several case studies have documented the adverse effects associated with sunitinib treatment, including hypertension and other side effects such as hand-foot syndrome and hypothyroidism. In one cohort study, the incidence of all-grade hypertension was reported at 30%, with grade 3-4 hypertension at 12% . Interestingly, the development of hypertension during treatment was associated with improved outcomes, suggesting that monitoring blood pressure could serve as a biomarker for therapeutic efficacy.
Data Table: Summary of Findings on Sunitinib N-oxide
Propiedades
IUPAC Name |
N,N-diethyl-2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethanamine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c1-5-27(30,6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCVCKYIYMUMFC-ATVHPVEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356068-99-0 | |
Record name | Sunitinib N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUNITINIB N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2R9A2TLL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.